molecular formula C19H22N2O4 B5041651 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B5041651
M. Wt: 342.4 g/mol
InChI Key: YHYKMZSJMVCXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

The synthesis of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,7-dimethoxy-1-tetralone with 4-methoxyaniline under acidic conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with an appropriate carboxylic acid derivative to yield the target compound .

Chemical Reactions Analysis

6,7-Dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through its interaction with sigma receptors, particularly the sigma-2 receptor. Sigma receptors are involved in modulating various cellular processes, including calcium signaling, neurotransmitter release, and cell proliferation. The binding of 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide to sigma-2 receptors influences these pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide include other isoquinoline derivatives such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-6-4-15(5-7-16)20-19(22)21-9-8-13-10-17(24-2)18(25-3)11-14(13)12-21/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYKMZSJMVCXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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